Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside

Stereoselective glycosylation β-mannosylation fluorine-directed glycosylation

Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-β-D-mannopyranoside (CAS 132030-42-3) is a selectively protected, fluorinated monosaccharide derivative belonging to the class of 2-deoxy-2-fluoro carbohydrate building blocks. The compound features a pre-installed β-manno configuration at the anomeric center, a 4,6-O-benzylidene acetal that conformationally restricts the pyranose ring and blocks the 4- and 6-hydroxyl positions, a single free 3-OH group available for regioselective derivatization, and a C2 fluorine substituent that serves both as a non-nucleophilic hydroxyl isostere and as a sensitive ¹⁹F NMR spectroscopic probe.

Molecular Formula C13H15FO5
Molecular Weight 270.256
CAS No. 132030-42-3
Cat. No. B591208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside
CAS132030-42-3
Molecular FormulaC13H15FO5
Molecular Weight270.256
Structural Identifiers
SMILESCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)F
InChIInChI=1S/C14H17FO5/c1-17-14-10(15)11(16)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-14,16H,7H2,1H3/t9-,10+,11-,12-,13?,14-/m1/s1
InChIKeyNAZCUMURZHKWKW-JVASRFHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-β-D-mannopyranoside (CAS 132030-42-3): A Specialized Fluorinated Mannose Building Block for Stereocontrolled Glycochemistry


Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-β-D-mannopyranoside (CAS 132030-42-3) is a selectively protected, fluorinated monosaccharide derivative belonging to the class of 2-deoxy-2-fluoro carbohydrate building blocks [1]. The compound features a pre-installed β-manno configuration at the anomeric center, a 4,6-O-benzylidene acetal that conformationally restricts the pyranose ring and blocks the 4- and 6-hydroxyl positions, a single free 3-OH group available for regioselective derivatization, and a C2 fluorine substituent that serves both as a non-nucleophilic hydroxyl isostere and as a sensitive ¹⁹F NMR spectroscopic probe [2]. With a molecular formula of C₁₄H₁₇FO₅, exact mass of 284.10600, and a computed LogP of 1.17, this compound occupies a distinct physicochemical space among protected mannopyranoside building blocks .

Why Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-β-D-mannopyranoside Cannot Be Replaced by Non-Fluorinated or Differently Protected Mannopyranoside Building Blocks


This compound integrates three structural features—β-manno anomeric configuration, 4,6-O-benzylidene conformational locking, and C2 fluorine substitution—whose combined effect cannot be replicated by any single close analog. The non-fluorinated congener (methyl 4,6-O-benzylidene-β-D-mannopyranoside) lacks the ¹⁹F NMR handle and the electron-withdrawing influence of fluorine that fundamentally alters glycosylation stereoselectivity in the manno series [1]. The gluco epimer (methyl 4,6-O-benzylidene-2-deoxy-2-fluoro-β-D-glucopyranoside, CAS 115216-42-7) presents opposite stereochemistry at C2, yielding divergent biological recognition and glycosidic bond formation outcomes [2]. Building blocks lacking the 4,6-O-benzylidene group lose the conformational rigidity required for stereodirecting effects during glycosylation, while those with the 3-OH blocked (e.g., 3-O-benzyl or 3-O-ethoxymethyl analogs) preclude selective mono-functionalization at the sole remaining hydroxyl position [3]. Each substitution therefore sacrifices at least one dimension of the orthogonal protection/activation strategy that defines this compound's utility.

Quantitative Comparative Evidence for Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-β-D-mannopyranoside (CAS 132030-42-3) Versus Closest Analogs


2-F Substitution Dramatically Reduces β-Selectivity in 4,6-O-Benzylidene-Directed Mannopyranosylation Versus Non-Fluorinated Donor

In the 4,6-O-benzylidene-directed mannopyranosylation system activated by BSP/Tf₂O, the 2-deoxy-2-fluoro mannopyranosyl thioglycoside donor (donor 11, the thioglycoside analog of the target compound's core) exhibits only a 'small preference for the formation of β-glycosides,' whereas the corresponding non-fluorinated standard 4,6-O-benzylidene 2,3-di-O-benzyl mannopyranosyl donor displays 'high β-selectivity' under identical conditions [1]. The authors explicitly characterize the replacement of C-O bonds by C-F bonds as having 'a dramatic detrimental effect on selectivity in both the gluco and manno series' [1]. This shift is mechanistically attributed to the powerfully electron-withdrawing C-F bond displacing the covalent triflate/contact ion pair equilibrium toward the covalent triflate, rendering reactions more SN2-like [1].

Stereoselective glycosylation β-mannosylation fluorine-directed glycosylation

4,6-O-Benzylidene-Protected 2-Fluoro-β-Manno Framework Enables Complete Regio- and Stereoselective ¹⁸F Incorporation at 42% Radiochemical Yield

The reaction of methyl 4,6-O-benzylidene-3-O-benzyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranoside with [¹⁸F]tetra-n-butylammonium fluoride in acetonitrile at 75 °C for 30 min yields the corresponding [¹⁸F]methyl 4,6-O-benzylidene-3-O-benzyl-2-fluoro-β-D-mannopyranoside with complete regio- and stereoselectivity at 42% radiochemical yield [1]. This outcome is enabled by the stereospecific SN2 inversion at C2 of the gluco-configured triflate precursor, which requires the 4,6-O-benzylidene group to conformationally lock the pyranose ring and prevent competing elimination pathways [1]. By contrast, alternative fluorination approaches (e.g., DAST-mediated fluorination of glycals or direct Selectfluor treatment) frequently produce mixtures of regioisomers, elimination products, and furanose byproducts, as documented for the attempted parallel synthesis of the corresponding manno-configured donor [2]. Hydrolysis of the benzylidene-protected intermediate yields [¹⁸F]2-deoxy-2-fluoro-D-mannose (¹⁸F-FDM) with an overall radiochemical yield of 34% from [¹⁸F]fluoride ion, suitable for human injection [1].

Radiochemical synthesis ¹⁸F-fluorination stereospecific SN2

¹⁸F-FDM (the Deprotected Product of This Building Block Class) Provides 33% Higher Tumor-to-Blood Ratio and ~30% Lower Brain Uptake Versus ¹⁸F-FDG in PET Imaging

The deprotected product accessible from 4,6-O-benzylidene-2-deoxy-2-fluoro-β-D-mannopyranoside building blocks—¹⁸F-2-deoxy-2-fluoro-D-mannose (¹⁸F-FDM)—has been directly compared against the clinical standard ¹⁸F-FDG in multiple independent studies. In a rat tumor model, tumor-to-blood ratios at 60 min post-injection reached 29.4 for ¹⁸F-FDM versus 22.1 for ¹⁸F-FDG, a 33% improvement in tumor-to-blood contrast [1]. Tumor uptake was statistically equivalent: 2.65 ± 0.81% dose/g (FDM) vs. 2.65 ± 0.61% dose/g (FDG) [1]. In a more recent quantitative PET study in tumor-bearing rats, ¹⁸F-FDM brain uptake (quasi-SUV 1.89 ± 0.13) was approximately 30% lower than ¹⁸F-FDG brain uptake (quasi-SUV 2.63 ± 0.26), while tumor uptake remained equivalent (quasi-SUV 2.83 ± 0.22 for FDM vs. 2.40 ± 0.30 for FDG) [2]. Additionally, a comparative clinical PET study in 13 patients with focal brain lesions determined that ¹⁸F-FDM has a 20% lower lumped constant than ¹⁸F-FDG, with phosphorylation rate constant k*₃ 9% lower and efflux rate constant k*₂ 6% higher [3].

PET tumor imaging tumor-to-background ratio brain uptake ¹⁸F-FDM vs ¹⁸F-FDG

2-Deoxy-2-Fluoro Substitution Confers Dual-Mode Enzymatic Resistance: Non-Nucleophilic Isostere for Glycosyltransferases Plus Inductive Destabilization of Glycosidase Transition States

In mannotrisaccharide probes bearing the 2-deoxy-2-fluoro modification, the C2 fluorine atom provides enzymatic resistance through two mechanistically distinct pathways. First, the fluorine serves as a non-nucleophilic isostere for the acceptor hydroxyl, rendering trisaccharide 7 incapable of accepting N-acetylglucosamine from GnT-I and trisaccharide 9 similarly resistant to GnT-II action—while maintaining binding affinity comparable to the parent sugar [1]. Second, the electron-withdrawing fluorine inductively destabilizes the oxocarbenium ion-like transition states required for mannosidase catalysis, making the bis(2-deoxy-2-fluoro)-trisaccharide 8 stable to hydrolysis by both Golgi α-mannosidase II (Man-II) and Golgi α-mannosidase III (Man-III) [1]. This dual resistance profile cannot be achieved with 2-deoxy (non-fluorinated) analogs, which lose the critical hydrogen-bonding interactions at the enzyme active site and fail to bind [1], nor with 2-O-methyl analogs, where increased steric bulk prevents active-site accommodation [1].

Glycosyltransferase inhibition mannosidase resistance mechanism-based probe N-glycan biosynthesis

Pre-Installed β-Manno Configuration with Single Free 3-OH Enables Orthogonal One-Step Derivatization Without Anomeric Manipulation

Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-β-D-mannopyranoside (CAS 132030-42-3) carries three orthogonal features in a single building block: (i) a methyl β-glycoside that fixes the anomeric configuration, eliminating the need for stereocontrolled glycosylation at this position and directly providing the challenging 1,2-cis β-manno linkage; (ii) a 4,6-O-benzylidene acetal that simultaneously protects two hydroxyls while conformationally locking the ring into a ⁴C₁ chair, which is essential for stereodirecting effects in downstream glycosylations [1]; and (iii) a single, unprotected 3-OH group that serves as the sole site for regioselective acylation, alkylation, sulfonation, or glycosylation without competitive reaction at other positions [2]. This contrasts with the non-fluorinated analog methyl 4,6-O-benzylidene-β-D-mannopyranoside, which bears two free hydroxyls (2-OH and 3-OH) requiring additional selective protection steps, and with the 3-O-benzyl protected variant, which must undergo deprotection before further functionalization [3]. The commercially available purity specification of 95% (BOC Sciences) provides a defined starting point for synthetic planning .

Orthogonal protection strategy regioselective functionalization β-mannoside synthesis building block design

GDP-2-Deoxy-2-Fluoro-Mannose Exhibits a Distinct Enzyme Inhibition Profile (Ki = 15 μM) Versus Other Deoxy-Mannose Analogs in Dolichyl-Phosphate Mannosyltransferase Assays

In a systematic structure-activity study of GDP-mannose analogs against dolichyl-phosphate mannosyltransferase (EC 2.4.1.83) in chick embryo cell microsomal membranes, GDP-2-deoxy-2-fluoro-D-mannose (GDP-2FMan) exhibited an apparent Ki of 15 μM [1]. This places GDP-2FMan as the weakest inhibitor among the deoxy-fluoro series tested, with the rank order: GDP-6dMan (Ki = 0.40 ± 0.15 μM) > GDP-3dMan (Ki = 1.0 ± 0.1 μM) ≈ GDP-2dGlc (Ki = 1.3 ± 0.2 μM) > GDP-4dMan (Ki = 3.1 ± 0.1 μM) ≫ GDP-2FMan (Ki = 15 μM) [1]. For reference, the natural substrate GDP-Man displays a Km of 0.52 ± 0.02 μM, while GDP itself is a weak inhibitor with Ki = 56 ± 2 μM [1]. The 29-fold higher Ki of GDP-2FMan versus GDP-6dMan demonstrates that fluorination at C2 imposes a substantially different steric and electronic environment compared to simple deoxygenation, resulting in a unique recognition profile that can be exploited for selective enzyme inhibition studies [1].

Glycosyltransferase inhibitor GDP-mannose analog structure-activity relationship Ki determination

High-Impact Application Scenarios for Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-β-D-mannopyranoside (CAS 132030-42-3) Based on Quantitative Differentiation Evidence


Synthesis of ¹⁸F-FDM PET Tracer Cold Reference Standards and Analytical Method Validation

This building block provides the direct cold (¹⁹F) analog of the radiolabeled PET tracer ¹⁸F-FDM. Radiochemistry facilities can use CAS 132030-42-3—or its deprotected product 2-deoxy-2-fluoro-D-mannose—as an authentic reference standard for HPLC retention time calibration, radiochemical purity assessment, and identity confirmation by ¹⁹F NMR (α-anomer: δ 38.16; β-anomer: δ 56.56, D₂O, C₆F₆ external reference, 470.56 MHz) [1]. The complete regio- and stereoselectivity documented for the 4,6-O-benzylidene-protected fluorination pathway (42% radiochemical yield) provides a validated synthetic benchmark against which new precursor designs can be quantitatively compared [1]. With ¹⁸F-FDM demonstrating 33% higher tumor-to-blood ratio and ~30% lower brain uptake than ¹⁸F-FDG in multiple independent studies [REFS-2, REFS-3], reference standards derived from this building block support analytical development for a PET tracer with demonstrated advantages in neuro-oncology imaging.

Stereocontrolled Assembly of α-Mannose-Containing Fluorinated Oligosaccharides via Fluorine-Directed Automated Glycan Assembly (FDAGA)

The FDAGA strategy explicitly leverages C2-fluorinated mannose building blocks to achieve fully α-stereocontrolled automated assembly of linear and branched fluorinated oligomannosides on solid support, eliminating reliance on O-based directing groups [4]. The target compound's free 3-OH position serves as the glycosyl acceptor site in iterative automated coupling cycles, while the 2-fluoro substituent—through its electron-withdrawing effect demonstrated to shift glycosylation selectivity in the manno series [5]—directs α-selectivity during each chain elongation step. This application scenario is uniquely enabled by the combination of 2-F substitution (stereochemical control) and free 3-OH (acceptor site) in a single building block; neither the non-fluorinated analog (lacks α-directing fluorine effect) nor the 3-O-protected variants (require additional deprotection cycles) can serve equivalently in FDAGA protocols.

Mechanistic Probe Design for N-Glycan Processing Enzymes (GnT-I, GnT-II, Man-II, Man-III)

The 2-deoxy-2-fluoro mannose motif, when incorporated into mannotrisaccharide substrates, provides the dual-mode enzymatic resistance profile essential for structural biology studies of N-glycan processing enzymes [6]. The fluorine atom simultaneously serves as a non-nucleophilic hydroxyl isostere that preserves binding to GnT-I and GnT-II (unlike 2-deoxy analogs that fail to bind) while inductively destabilizing oxocarbenium ion-like transition states to block Man-II and Man-III hydrolysis [6]. The target compound, with its free 3-OH and pre-set β-configuration, can be elaborated into branched mannotrisaccharides for co-crystallization studies or kinetic trapping experiments. The GDP-2FMan enzymology data further validate that the 2-fluoro modification produces a unique enzyme recognition profile (Ki = 15 μM) clearly distinguishable from all deoxy analogs (Ki range 0.40–3.1 μM) [7], confirming that 2-F mannose probes interrogate different aspects of the active site than deoxy-modified probes.

¹⁹F NMR-Based Reaction Monitoring and Lectin–Glycan Interaction Studies

The single fluorine atom at C2 provides a sensitive, non-perturbing ¹⁹F NMR spectroscopic probe that can be monitored throughout multi-step synthetic sequences and in non-covalent interaction studies. The ¹⁹F chemical shift of 2-deoxy-2-fluoro-D-mannose anomers has been precisely characterized (α = 38.16 ppm, β = 56.56 ppm at 470.56 MHz, proton-decoupled) [1], and fluorinated mannose disaccharides/trisaccharides have been successfully employed to dissect glycan–cyanovirin lectin interactions by ¹⁹F NMR spectroscopy [8]. Unlike non-fluorinated building blocks that rely on less sensitive ¹H or ¹³C NMR for reaction monitoring, the ¹⁹F nucleus offers 100% natural abundance, high gyromagnetic ratio, and a chemical shift window devoid of background signals from common protecting groups or solvents—enabling real-time quantification of glycosylation yields and diastereomeric ratios without chromatographic workup.

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